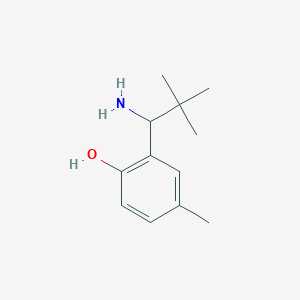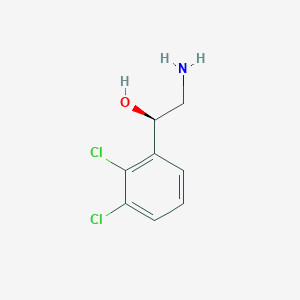
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a controlled level to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process begins with the preparation of the 2,3-dichlorophenylacetone precursor, followed by its reduction using a chiral catalyst. The reaction conditions, including pressure, temperature, and catalyst concentration, are carefully monitored to ensure high efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: 2,3-dichlorophenylacetone, 2,3-dichlorophenylacetaldehyde.
Reduction: Secondary amines, secondary alcohols.
Substitution: Halogenated derivatives, acylated derivatives.
科学的研究の応用
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (racemic mixture)
- 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Comparison:
Chirality: The (1R) enantiomer of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits different biological activity compared to the (1S) enantiomer due to its specific interaction with chiral environments in biological systems.
Substitution Pattern: The position of the chlorine atoms on the phenyl ring affects the compound’s reactivity and interaction with molecular targets. For example, 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol may have different pharmacokinetic properties compared to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol.
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChIキー |
VLSXVFMMYPAJSR-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
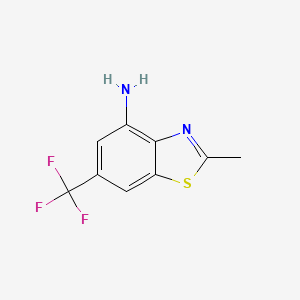
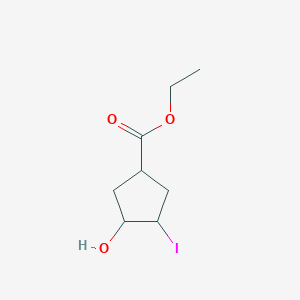

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
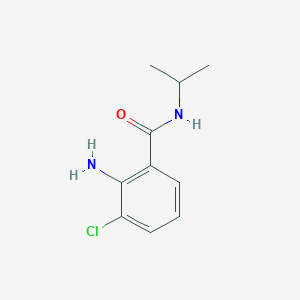


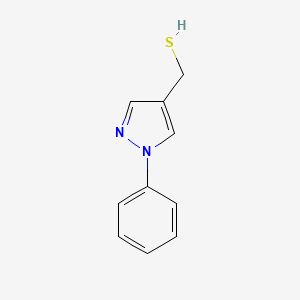
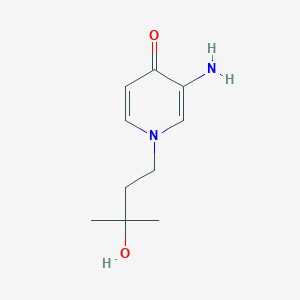

![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
